Cas no 872319-73-8 (2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid)
872319-73-8 structure
Product Name:2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid
Numero CAS:872319-73-8
MF:C15H12N4O2S
MW:312.346381187439
CID:3108510
PubChem ID:7130697
Update Time:2025-06-10
2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}benzoic acid
- 2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid
- CS-0234569
- Z99600494
- 872319-73-8
- EN300-14348
- 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]benzoic Acid
- 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
- G21634
- 2-(((1-PHENYL-1H-TETRAZOL-5-YL)METHYL)THIO)BENZOIC ACID
- AKOS005203405
-
- Inchi: 1S/C15H12N4O2S/c20-15(21)12-8-4-5-9-13(12)22-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)
- Chiave InChI: ZKMNYYRQCYUFRP-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1C(=O)O)CC1=NN=NN1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 312.06809681Da
- Massa monoisotopica: 312.06809681Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 379
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 106Ų
2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14348-0.05g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-14348-0.1g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 0.1g |
$83.0 | 2023-02-09 | |
| Enamine | EN300-14348-0.25g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 0.25g |
$116.0 | 2023-02-09 | |
| Enamine | EN300-14348-0.5g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 0.5g |
$218.0 | 2023-02-09 | |
| Enamine | EN300-14348-1.0g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 1.0g |
$314.0 | 2023-02-09 | |
| Enamine | EN300-14348-2.5g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 2.5g |
$614.0 | 2023-02-09 | |
| Enamine | EN300-14348-5.0g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 5.0g |
$908.0 | 2023-02-09 | |
| Enamine | EN300-14348-10.0g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 10.0g |
$1346.0 | 2023-02-09 | |
| Enamine | EN300-14348-50mg |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95.0% | 50mg |
$53.0 | 2023-09-29 | |
| Enamine | EN300-14348-100mg |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95.0% | 100mg |
$83.0 | 2023-09-29 |
2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid Letteratura correlata
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
872319-73-8 (2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti